molecular formula C9H6F4O B1301901 4'-Fluoro-2'-(trifluoromethyl)acetophenone CAS No. 208173-21-1

4'-Fluoro-2'-(trifluoromethyl)acetophenone

Cat. No. B1301901
M. Wt: 206.14 g/mol
InChI Key: WBCCAINPZLAKRN-UHFFFAOYSA-N
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Description

4'-Fluoro-2'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative. While the specific compound is not directly synthesized in the provided papers, related fluorinated acetophenones and their derivatives are discussed, which can give insights into the properties and reactivity of such compounds. For instance, the synthesis of 4-(2',4'-difluorophenyl)acetophenone is described, which shares the characteristic of having fluorine substituents on the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated acetophenones can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which was used to synthesize 4-(2',4'-difluorophenyl)acetophenone with a high yield of 98.7% . Another method described is the three-component reaction of imines, trifluoroacetophenones, and CF2Br2 to produce 4-fluoro-3-oxazolines, which, although not the target molecule, demonstrates the reactivity of trifluoroacetophenones in multi-component reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(2',4'-difluorophenyl)acetophenone, has been characterized by various techniques including IR, 1H NMR, and single-crystal X-ray diffractometry . These techniques are essential for confirming the structure of synthesized compounds and can be applied similarly to 4'-Fluoro-2'-(trifluoromethyl)acetophenone.

Chemical Reactions Analysis

Fluorinated acetophenones can participate in further chemical reactions. For example, the synthesis of novel polyimides from a fluorinated aromatic diamine monomer derived from trifluoroacetophenone indicates the potential of such compounds to be used as intermediates in the production of high-performance materials . The electrochemical fluorination of acetophenone also shows the reactivity of the acetophenone core structure towards the introduction of additional fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetophenones are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from trifluoroacetophenone exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The electrochemical fluorination study of acetophenone suggests that the introduction of fluorine atoms can lead to the formation of various isomers and influence the stability of the resulting compounds .

Safety And Hazards

This compound is considered hazardous. It is a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCAINPZLAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372120
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2'-(trifluoromethyl)acetophenone

CAS RN

208173-21-1
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208173-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-2'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Taeschler, E Kirchner, E Păunescu… - ACS …, 2022 - ACS Publications
Grignard reactions are an efficient way to form carbon–carbon bonds with widespread applications in large-scale processes. Classically, the electrophiles of choice to form ketones from …
Number of citations: 4 pubs.acs.org

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